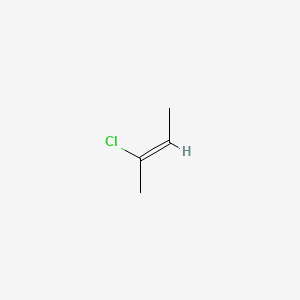

(Z)-2-Chloro-2-butene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

2211-69-0 |

|---|---|

Formule moléculaire |

C4H7Cl |

Poids moléculaire |

90.55 g/mol |

Nom IUPAC |

(E)-2-chlorobut-2-ene |

InChI |

InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+ |

Clé InChI |

DSDHFHLZEFQSFM-ONEGZZNKSA-N |

SMILES |

CC=C(C)Cl |

SMILES isomérique |

C/C=C(\C)/Cl |

SMILES canonique |

CC=C(C)Cl |

Autres numéros CAS |

4461-41-0 |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Significance in Contemporary Chemical Synthesis

The primary significance of (Z)-2-chloro-2-butene in modern organic synthesis lies in its role as a versatile intermediate for the creation of more complex molecules. Its bifunctional nature, possessing both an alkene and an alkyl halide, allows it to participate in a wide array of chemical transformations. This dual reactivity is a key factor in its utility for constructing intricate molecular architectures.

The chlorine atom can be substituted by various nucleophiles, while the double bond can undergo addition reactions. This allows for the sequential or sometimes simultaneous introduction of different functional groups, providing a strategic advantage in multi-step syntheses. For instance, it is used in the synthesis of other organic compounds and has been explored for its potential in producing polymers and pharmaceutical intermediates.

Scope of Academic Investigation

Stereoselective Preparations of this compound

The creation of this compound with a high degree of stereoselectivity can be accomplished through several synthetic strategies. These methods leverage specific catalysts and reaction conditions to favor the formation of the desired Z-isomer over its E-isomer counterpart.

Catalytic Addition Reactions for Z-Isomer Preferential Formation

The electrophilic addition of hydrogen chloride (HCl) to alkynes is a primary method for synthesizing vinyl chlorides. Specifically, the reaction of HCl with 2-butyne can be directed to preferentially form this compound. acs.orglibretexts.org

Detailed Research Findings: Research has shown that the addition of HCl to 2-butyne can yield this compound with high selectivity. acs.org The reaction is often catalyzed by surface effects, with studies indicating that the reaction occurs on the walls of the reaction vessel. acs.orgrsc.org This surface-catalyzed reaction proceeds via a net trans (or anti) addition of HCl across the triple bond. acs.org

A key factor in achieving high Z-isomer selectivity is the use of specific catalysts. While the reaction can occur without an added catalyst, the presence of materials designed to promote surface-catalyzed product formation enhances the desired outcome. acs.org Kinetic studies suggest the mechanism involves a surface-associated proton-alkyne interaction, where chlorine participation is not part of the rate-determining step. rsc.org

| Reactant | Reagent | Catalyst/Condition | Major Product | Ref |

| 2-Butyne | HCl | Surface catalysis (Pyrex® glass) | This compound | acs.orgrsc.org |

| 1-Butyne | HCl | Palladium on carbon (Pd/C) | This compound |

Dehydrohalogenation Pathways and Stereochemical Outcomes

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is another viable route to 2-chloro-2-butene. The stereochemical outcome of this elimination reaction is highly dependent on the starting material and reaction conditions.

Detailed Research Findings: The dehydrohalogenation of 2,3-dichlorobutane can produce a mixture of 2-chloro-1-butene and 2-chloro-2-butene. googleapis.com To achieve stereoselectivity for this compound, the starting material's stereochemistry is crucial. The E2 elimination mechanism, which is common in dehydrohalogenation reactions, requires an anti-periplanar arrangement of the departing hydrogen and halogen atoms. libretexts.org This means that the stereoisomer of the starting dihalide will determine the stereoisomer of the resulting alkene.

For instance, starting with a specific stereoisomer of 2,3-dichlorobutane and using a base will lead to the preferential formation of either the (E)- or (Z)-isomer of 2-chloro-2-butene. alrasheedcol.edu.iq The choice of base and solvent can also influence the product distribution. shaalaa.com Saytzeff's rule generally dictates that the more substituted alkene is the major product. shaalaa.cominfinitylearn.com

| Starting Material | Reagent/Condition | Major Product(s) | Ref |

| 2,3-Dichlorobutane | Alumina gel, chromia/alumina (125-400°C) | 2-Chloro-1-butene, 2-Chloro-2-butene | googleapis.com |

| 2-Chlorobutane | Alcoholic KOH | But-2-ene (major), But-1-ene | shaalaa.com |

| 2-Chloro-2-butane | Ethanolic KOH | 2-Chloro-2-butene |

Halogenation Reactions of Unsaturated Precursors

The controlled halogenation of unsaturated precursors, such as alkynes and dienes, provides another synthetic avenue. The stereochemistry of the addition is a critical factor in determining the final product's isomeric form.

Detailed Research Findings: The addition of one equivalent of a hydrogen halide (HX) to an internal alkyne like 2-butyne can produce a mixture of (E)- and (Z)-haloalkenes. libretexts.org The reaction typically proceeds through a carbocation intermediate, and the stereoselectivity can be influenced by the specific alkyne and reaction conditions. libretexts.org

Addition of halogens like bromine (Br₂) to 2-butyne is a stereospecific reaction. quora.comlibretexts.org The reaction proceeds through a cyclic halonium ion intermediate, resulting in an anti-addition of the halogen atoms. libretexts.orgquora.com For example, the bromination of cis-2-butene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while the bromination of trans-2-butene gives the meso-2,3-dibromobutane. quora.comlibretexts.org Subsequent elimination reactions on these specific stereoisomers can then lead to the desired this compound.

The addition of HCl to 1,3-butadiene can also be a route, initially forming a mixture of 1-chloro-2-butene and 3-chloro-1-butene. Further reaction steps would be required to convert these intermediates to 2-chloro-2-butene.

| Precursor | Reagent | Intermediate/Product | Stereochemistry | Ref |

| 2-Butyne | HCl (1 equiv) | This compound | Syn-addition | libretexts.org |

| 2-Butyne | Br₂ (1 equiv) | (E)-2,3-Dibromo-2-butene | Anti-addition | libretexts.org |

| cis-2-Butene | Br₂ | Racemic 2,3-dibromobutane | Anti-addition | quora.comlibretexts.org |

| trans-2-Butene | Br₂ | meso-2,3-Dibromobutane | Anti-addition | quora.comlibretexts.org |

Industrial Synthesis Routes and Process Optimization for this compound

For large-scale production, the efficiency, cost-effectiveness, and stereoselectivity of the synthesis are paramount. Industrial processes are therefore optimized to maximize the yield and purity of this compound.

Catalytic Systems for Enhanced Z-Isomer Selectivity and Yield

The choice of catalyst is critical in industrial synthesis to ensure high selectivity towards the Z-isomer.

Detailed Research Findings: In the context of dehydrohalogenation, catalytic processes are employed to improve efficiency. For the dehydrochlorination of 2,3-dichlorobutane, catalysts such as alumina, alumina gel, or chromia on alumina are used at elevated temperatures (125-400°C). googleapis.com These catalysts facilitate the elimination reaction, but controlling the stereoselectivity to favor the Z-isomer requires careful optimization of the catalyst and process conditions.

For addition reactions, palladium on carbon (Pd/C) is a common catalyst for the hydrochlorination of 1-butyne to produce this compound. This method is favored in industrial settings due to its straightforward nature and good selectivity. Molybdenum-based catalysts have also been investigated for their ability to promote Z-selective olefin metathesis reactions, which could be a potential, though more complex, route. mit.edu

Downstream Purification Strategies for High-Purity this compound

After synthesis, the crude product mixture often contains the E-isomer, unreacted starting materials, and byproducts. Therefore, effective purification strategies are essential to isolate high-purity this compound.

Detailed Research Findings: Distillation is a primary method for purifying this compound. Due to the different boiling points of the (E) and (Z) isomers, fractional distillation can be employed for their separation. The boiling point of a mixture of cis and trans-2-chloro-2-butene is approximately 70.6°C at 760 mmHg. lookchem.com

Gas chromatography (GC) is a powerful analytical technique to verify the purity of the separated isomers. For instance, GC with specific columns can resolve cis and trans isomers of similar chlorinated butenes, indicating its utility for analyzing the purity of 2-chloro-2-butene isomers. For industrial-scale purification, continuous distillation columns are typically used, with process parameters optimized to maximize the recovery of the desired high-purity (Z)-isomer.

Reaction Mechanisms and Chemical Transformations of this compound

The chemical behavior of this compound is characterized by the interplay of its two primary functional groups: the vinylic chlorine atom and the carbon-carbon double bond. This structure allows for a diverse range of reactions, including nucleophilic substitutions, electrophilic additions, and radical-mediated transformations. The specific reaction pathway is often dictated by the reagents, solvents, and conditions employed.

Q & A

Q. What are the standard methods for synthesizing (Z)-2-chloro-2-butene, and how can stereochemical purity be ensured?

Q. How does thermodynamic data explain the stability and isomerization of this compound under varying conditions?

Reaction thermochemistry studies indicate that this compound isomerizes to the E-isomer at elevated temperatures (>80°C) due to lower Gibbs free energy (ΔG‡ ≈ 120 kJ/mol). Equilibrium constants (K) derived from Levanova et al. (1975) show a 60:40 Z:E ratio at 25°C, shifting to 30:70 at 100°C . Researchers should monitor isomerization via time-resolved GC or differential scanning calorimetry (DSC).

Q. How can contradictory data on reaction pathways for this compound be resolved?

Discrepancies in reported reaction mechanisms (e.g., radical vs. ionic pathways during halogenation) arise from solvent effects and catalyst choice. For example:

- In polar solvents (e.g., DMF), ionic intermediates dominate, favoring Markovnikov addition .

- Nonpolar solvents (e.g., hexane) promote radical chain mechanisms, leading to anti-Markovnikov products . To resolve contradictions, replicate experiments under identical conditions and use kinetic isotope effects (KIE) or electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. What advanced computational methods validate the electronic structure of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths and angles consistent with crystallographic data. The HOMO-LUMO gap (~6.5 eV) correlates with its reactivity in electrophilic additions. Cross-validate results using ab initio methods (e.g., MP2) and compare with experimental dipole moments (~1.8 D) .

Methodological Best Practices

- Stereochemical Analysis : Always use a combination of NMR (for J values) and optical rotation measurements to confirm Z/E purity .

- Data Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines, including detailed experimental procedures and raw data deposition in supplementary materials .

- Contradiction Management : Apply the "3.5 Look for Contradiction" framework (Coursera, 2015) to systematically compare hypotheses, experimental conditions, and data sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.